Cbz-2,5-Difluoro-L-Phenylalanine
CAS No.:
Cat. No.: VC3681480
Molecular Formula:
Molecular Weight: 335.37
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 335.37 |
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Introduction
Chemical Identity and Structure
Cbz-2,5-Difluoro-L-Phenylalanine, also known by its synonym Cbz-Phe(2,5-F2)-OH, is a modified amino acid with fluorine atoms at the 2 and 5 positions of the phenyl ring. The compound features a carboxybenzyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups. This protection strategy allows for selective reactions during peptide coupling and synthesis processes.
Basic Chemical Properties
The compound possesses the following fundamental chemical characteristics:
Property | Value |
---|---|
CAS Registry Number | 1270292-28-8 |
Molecular Formula | C17H15F2NO4 |
Molecular Weight | 335.3021064 g/mol |
Exact Mass | 335.09691428 Da |
The chemical structure includes a phenyl ring with two fluorine substituents at positions 2 and 5, a carboxybenzyl protecting group, and the core L-phenylalanine backbone with its characteristic amino acid functionality .
Computed Structural Properties
Based on computational analyses, Cbz-2,5-Difluoro-L-Phenylalanine exhibits the following molecular properties:
Computed Property | Value |
---|---|
XLogP3-AA | 3.2 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 7 |
These properties are critical for understanding the compound's behavior in biological systems, particularly its lipophilicity (XLogP3-AA value of 3.2) and potential for intermolecular interactions through hydrogen bonding .
Significance in Fluorinated Amino Acid Chemistry
Fluorinated phenylalanines represent an important class of modified amino acids with extensive applications in pharmaceutical research and peptide chemistry. The strategic incorporation of fluorine atoms into the phenylalanine structure modifies various physicochemical properties including lipophilicity, metabolic stability, and binding affinity.
Structural Implications of Fluorination
Applications in Peptide Chemistry and Drug Development
Fluorinated phenylalanines, including Cbz-2,5-Difluoro-L-Phenylalanine, have demonstrated significant potential across various pharmaceutical and biochemical applications. While specific research on Cbz-2,5-Difluoro-L-Phenylalanine is limited in the available literature, general applications of fluorinated phenylalanines provide important context.
Peptide Stability Enhancement
Fluorinated phenylalanines have been extensively incorporated into peptide structures to enhance their pharmacological properties. The incorporation of these modified amino acids has been shown to:
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Increase catabolic stability of therapeutic peptides
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Enhance shelf-life of protein-based pharmaceuticals
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Improve peptide resistance to enzymatic degradation
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Modify peptide-membrane interactions
These improvements address key challenges in peptide-based drug development, particularly regarding in vivo stability and bioavailability .
Synthesis Approaches
While the search results don't provide specific synthesis methods for Cbz-2,5-Difluoro-L-Phenylalanine, fluorinated phenylalanines are generally synthesized through several established approaches.
Common Synthetic Strategies
Fluorinated phenylalanines can be synthesized through various methodologies, including:
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Negishi cross-coupling reactions involving aryl halides and organozinc compounds
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Direct fluorination of phenylalanine derivatives
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Synthesis from fluorinated precursors
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Enzymatic approaches using phenylalanine ammonia lyase
The specific synthesis of Cbz-2,5-Difluoro-L-Phenylalanine would likely involve the preparation of 2,5-difluorophenylalanine followed by Cbz protection of the amino group using standard protection protocols .
Protection Strategies
The carboxybenzyl (Cbz) group in Cbz-2,5-Difluoro-L-Phenylalanine serves as a protecting group for the amino functionality. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Cbz group can be selectively removed under specific conditions (typically hydrogenolysis), allowing for controlled deprotection during synthetic sequences.
Physical and Chemical Properties
Understanding the physical and chemical properties of Cbz-2,5-Difluoro-L-Phenylalanine is essential for its application in research and pharmaceutical development.
Structural Characteristics
The compound contains several key structural elements:
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A phenylalanine core with L-configuration
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Two fluorine atoms at positions 2 and 5 of the phenyl ring
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A carboxybenzyl protecting group on the amino function
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A free carboxylic acid group
This combination provides a balance of reactivity and stability suitable for peptide chemistry applications .
Biological Implications
The incorporation of fluorinated phenylalanines into proteins and peptides has significant biological implications that extend to Cbz-2,5-Difluoro-L-Phenylalanine and its derivatives.
Influence on Protein Structure and Function
Fluorinated phenylalanines can alter protein properties through several mechanisms:
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Modification of protein folding dynamics
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Alteration of protein-protein interaction interfaces
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Changes in enzyme activity and substrate specificity
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Enhanced thermal stability of protein structures
These effects arise from the unique electronic and steric properties introduced by the fluorine atoms, which modify the behavior of the aromatic side chain in protein environments .
Metabolic Considerations
Supplier | Location | Contact Information |
---|---|---|
Beijing HuaMeiHuLiBiological Chemical | China | Tel: 010-56205725, Email: waley188@sohu.com |
This limited commercial availability suggests that Cbz-2,5-Difluoro-L-Phenylalanine may primarily be used in specialized research applications rather than large-scale industrial processes .
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